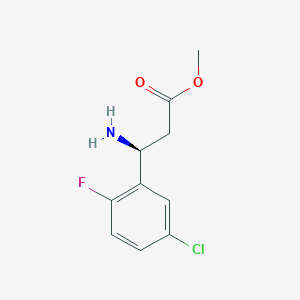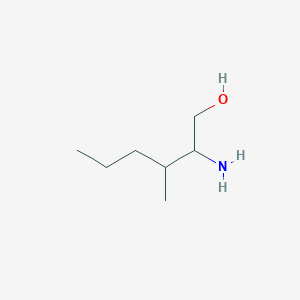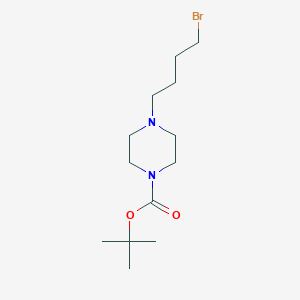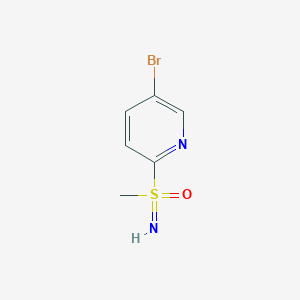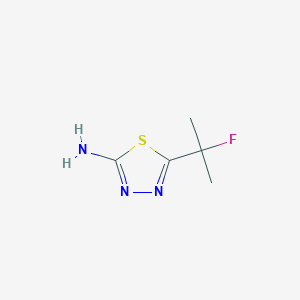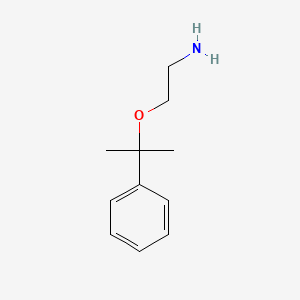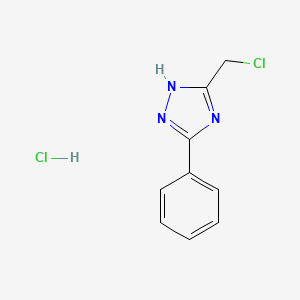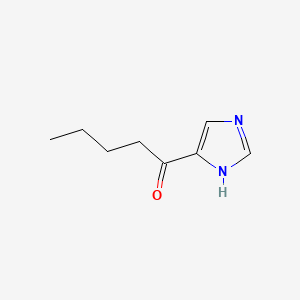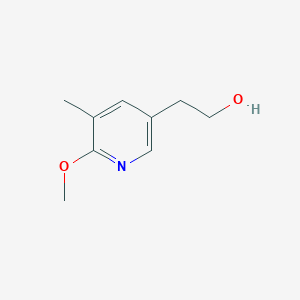
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoic acid.
Reduction: Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluoro-substituted aromatic ring can also participate in various binding interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Propyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
- Butyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate
Uniqueness
Methyl (2E)-3-(2-fluoro-4-methylphenyl)-2-propenoate is unique due to its specific ester group and the presence of a fluoro-substituted aromatic ring. These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
852181-16-9 |
|---|---|
Fórmula molecular |
C11H11FO2 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
methyl (E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |
Clave InChI |
WMFYTPZJSDCFKG-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)F |
SMILES canónico |
CC1=CC(=C(C=C1)C=CC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)
